molecular formula C7H8Cl2N2 B8266789 3-(Aminomethyl)-2,6-dichloroaniline

3-(Aminomethyl)-2,6-dichloroaniline

Cat. No.: B8266789
M. Wt: 191.05 g/mol
InChI Key: UVOTWFRREWPTKG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,6-dichloroaniline is a chlorinated aromatic amine derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and an aminomethyl (-CH₂NH₂) group at the 3-position. These compounds are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and dyes . The aminomethyl group in 3-(Aminomethyl)-2,6-dichloroaniline likely improves solubility and bioavailability compared to non-functionalized dichloroanilines, though this requires further study.

Properties

IUPAC Name

3-(aminomethyl)-2,6-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOTWFRREWPTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,6-dichloroaniline typically involves the nucleophilic substitution of 2,4-dichlorobenzylamine with ammonia or an amine source. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction can be performed under conventional heating or using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-2,6-dichloroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,6-dichloroaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key dichloroaniline derivatives differ in chlorine substitution patterns and functional groups:

Compound Substituent Positions Key Functional Groups
2,6-Dichloroaniline Cl at 2,6 -NH₂ at 1
3,4-Dichloroaniline Cl at 3,4 -NH₂ at 1
3,5-Dichloroaniline Cl at 3,5 -NH₂ at 1
3-(Aminomethyl)-2,6-DCA Cl at 2,6; -CH₂NH₂ at 3 -NH₂ at 1, -CH₂NH₂ at 3

The 2,6-dichloro substitution confers steric hindrance, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . In contrast, 3,4- and 3,5-dichloroanilines exhibit distinct electronic effects due to para/meta chlorine placement, altering their chemical behavior .

Physicochemical Properties

Lipophilicity (logP) and degradation kinetics vary significantly:

Compound Lipophilicity (Rm₀) Photocatalytic Degradation Activation Energy (kJ/mol)
2,6-Dichloroaniline 0.85 22.1 (Hal-Fe₂O₃ catalyst)
3,4-Dichloroaniline 0.82 Not reported
Aniline 0.45 18.9 (Hal-Fe₂O₃ catalyst)

The aminomethyl group in 3-(Aminomethyl)-2,6-DCA is expected to reduce lipophilicity compared to 2,6-DCA, enhancing aqueous solubility. However, its degradation kinetics remain unexplored.

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